molecular formula C19H14N4O2S B11668798 N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11668798
M. Wt: 362.4 g/mol
InChI Key: ZOVMZMSQTJMDIE-RGVLZGJSSA-N
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Description

N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, a thienyl group, and a pyrazole ring, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 3-(2-thienyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
  • N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both naphthyl and thienyl groups, which contribute to its distinct electronic and steric properties. These features make it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

Properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H14N4O2S/c24-17-8-7-12-4-1-2-5-13(12)14(17)11-20-23-19(25)16-10-15(21-22-16)18-6-3-9-26-18/h1-11,24H,(H,21,22)(H,23,25)/b20-11+

InChI Key

ZOVMZMSQTJMDIE-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=NNC(=C3)C4=CC=CS4)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=NNC(=C3)C4=CC=CS4)O

Origin of Product

United States

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